

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B020217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-Bromophenyl)-2-methylpropanoic acid**, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its core properties, synthesis methodologies with a focus on mechanistic rationale, purification protocols, and its significant applications in drug development. This document is intended to serve as a practical resource, bridging theoretical chemistry with actionable laboratory insights.

Core Compound Identity and Properties

2-(4-Bromophenyl)-2-methylpropanoic acid is an organic compound distinguished by a brominated phenyl group attached to a branched carboxylic acid moiety.^[1] This structure imparts specific chemical characteristics that are crucial for its role as a synthetic building block.

CAS Number: 32454-35-6^{[1][2][3][4]}

Physicochemical Data Summary

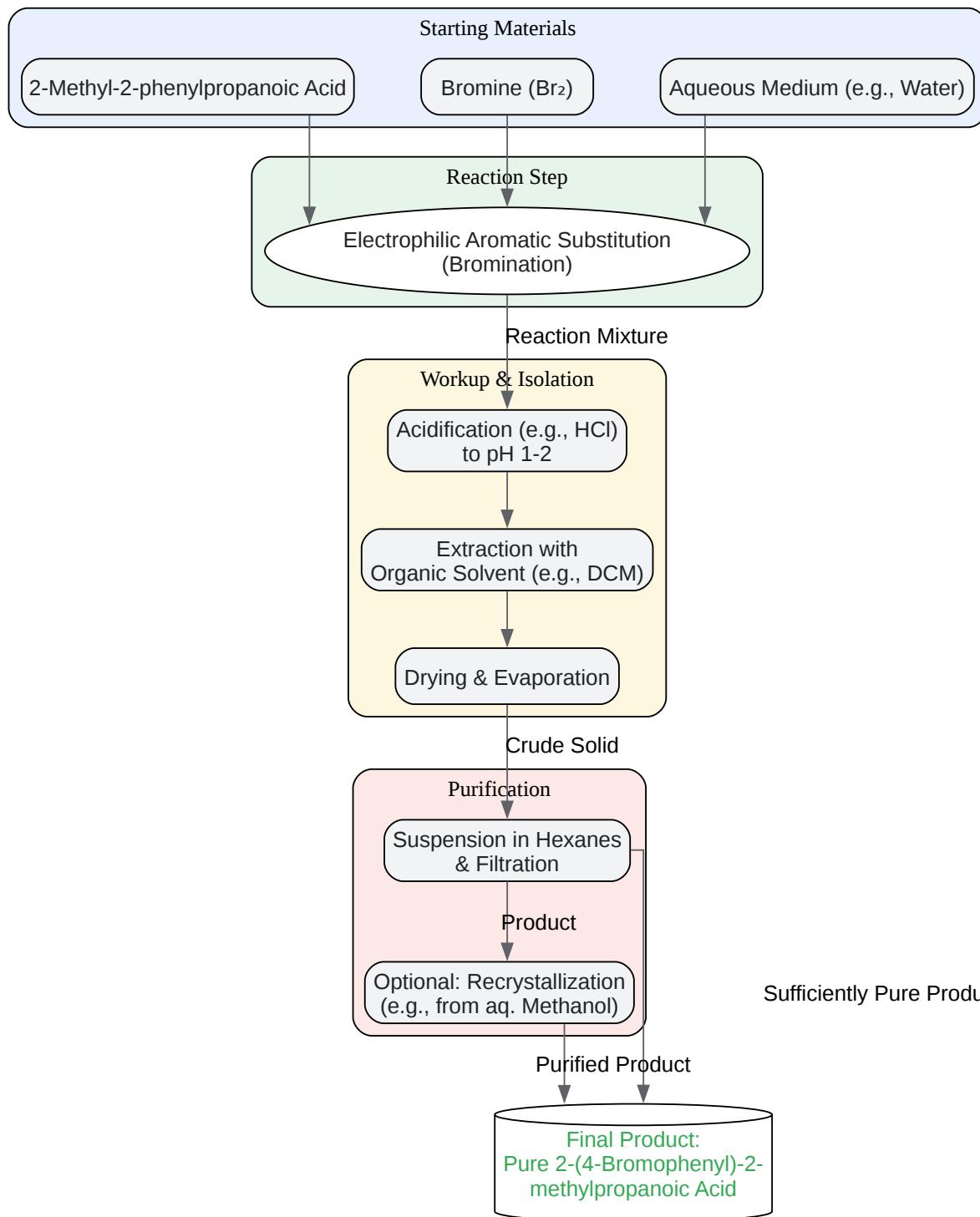
The following table summarizes the key quantitative properties of this compound, essential for experimental design and process control.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{11}BrO_2$	[1][2][4][5]
Molecular Weight	243.10 g/mol	[1][4][5][6][7]
Melting Point	122-124 °C	[2][7]
Boiling Point	334.239 °C at 760 mmHg	[2]
Appearance	White to off-white or cream-colored crystalline powder/solid.	[1][7]
Solubility	Soluble in organic solvents.	[1]
Density	1.456 g/cm ³	[2]

IUPAC Name: **2-(4-bromophenyl)-2-methylpropanoic acid**[5][6][7]

Strategic Importance in Pharmaceutical Synthesis

The primary utility of **2-(4-Bromophenyl)-2-methylpropanoic acid** lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom and the carboxylic acid functional group allows for versatile chemical modifications.


- **Fexofenadine Synthesis:** This compound is a well-documented and critical precursor in the industrial manufacturing of Fexofenadine, a non-sedating antihistamine.[5][8][9][10] The synthesis leverages the brominated phenyl ring for subsequent coupling reactions. The purity of this intermediate is paramount, as isomeric impurities, such as the meta- and ortho-bromo variants, can carry through to the final API, complicating purification and regulatory approval. [9][10]
- **Other Potential Applications:** Its structural motif makes it a valuable building block for other pharmaceuticals. It is cited as an intermediate for Bilastine, another antihistamine, and has potential applications in the development of antibacterials, antivirals, and other non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

Synthesis Methodology: Selective Bromination

An industrially viable and efficient method for preparing high-purity **2-(4-Bromophenyl)-2-methylpropanoic acid** involves the selective bromination of 2-methyl-2-phenylpropanoic acid. [8][9][10] Traditional methods often suffered from a lack of selectivity, yielding a mixture of ortho, meta, and para isomers, which necessitated multiple, yield-reducing crystallization steps. [9][10]

A patented process highlights a more selective approach using an aqueous medium, which is both environmentally preferable to solvents like carbon tetrachloride and effective in controlling the regioselectivity of the bromination.[8][9][10]

Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(4-Bromophenyl)-2-methylpropanoic acid**.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on a patented industrial process.
[8][10] The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize **2-(4-Bromophenyl)-2-methylpropanoic acid** with high para-isomer selectivity.

Materials:

- 2-Methyl-2-phenylpropanoic acid
- Bromine
- Water (or an aqueous sodium bicarbonate solution for neutral/alkaline conditions)
- 5N Hydrochloric acid
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Hexanes
- Aqueous Methanol (for recrystallization, if needed)

Procedure:

- **Charging the Reactor:** In a suitable reaction vessel, charge 2-methyl-2-phenylpropanoic acid and water.[8][10]
 - **Rationale:** Using water as the medium is a key aspect of this "green" and selective process, avoiding hazardous solvents like CCl_4 . The reaction can be run as a suspension or, under alkaline conditions (using NaHCO_3), as a homogeneous solution.[10] Neutral pH conditions have been reported to yield the highest purity.[10]
- **Bromine Addition:** Add bromine dropwise to the mixture at ambient temperature.[8][10]

- Rationale: Dropwise addition helps to control the exothermic nature of the reaction and maintain a steady reaction rate, minimizing potential side reactions.
- Reaction Execution: Heat the reaction mixture to 75-80 °C and stir until gas chromatographic (GC) analysis shows complete consumption of the starting material.[8][10]
 - Rationale: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution. The methyl and carboxylic acid groups on the side chain are ortho-para directing; however, the steric hindrance from the bulky gem-dimethyl group strongly favors substitution at the para position. Monitoring by GC is a critical process analytical technology (PAT) step to ensure reaction completion and avoid over-bromination.
- Work-up - Acidification & Extraction: Cool the reaction mixture. If the reaction was run under neutral or alkaline conditions, acidify with 5N HCl to a pH of 1-2 to precipitate the product.[8][10] Extract the aqueous solution multiple times with dichloromethane.[8][10]
 - Rationale: Acidification protonates the carboxylate salt (if formed), rendering the product insoluble in the aqueous phase. Subsequent extraction with an immiscible organic solvent like DCM efficiently transfers the organic product from the aqueous medium.
- Isolation of Crude Product: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the solid crude product.[8][10]
 - Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent steps or the final product's stability. Evaporation removes the volatile extraction solvent.
- Purification: Suspend the resulting solid in hexanes and filter to recover the product.[8][10] For higher purity, the product can be recrystallized from a solvent system like aqueous methanol.[8]
 - Rationale: This step serves to remove non-polar impurities. The desired product is largely insoluble in hexanes, while byproducts may have different solubility profiles. Recrystallization is a classic and highly effective method for purifying solid organic compounds to achieve high levels of isomeric and chemical purity.

Analytical Characterization

To ensure the quality and purity of **2-(4-Bromophenyl)-2-methylpropanoic acid**, particularly the absence of isomeric impurities, rigorous analytical testing is required.

- Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is the method of choice for monitoring reaction progress and determining the purity of the final product, especially the ratio of para-, meta-, and ortho-isomers.[8][9][10]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity. [7]
- Spectroscopy (NMR, IR): Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
- Melting Point Analysis: A sharp melting point range (e.g., 122-124 °C) is a good indicator of high purity.[2][7]

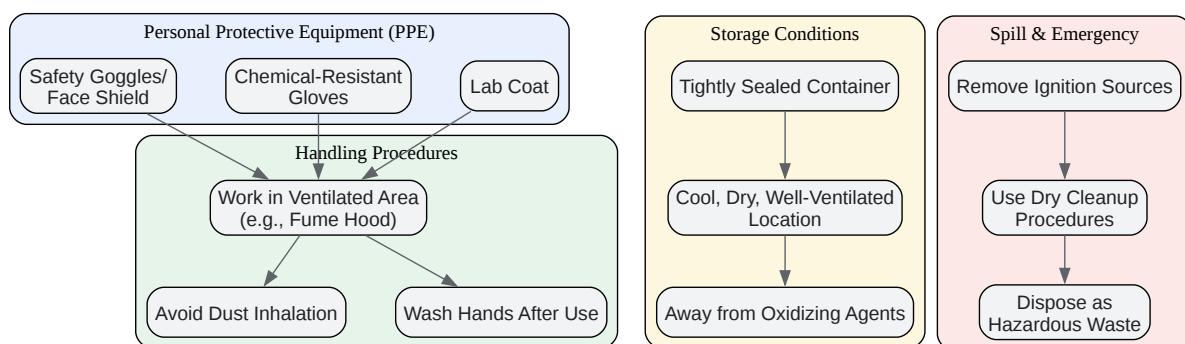
Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

Hazard Identification:

- Harmful if swallowed.[2][6]
- May cause skin and serious eye irritation.[11]
- May cause respiratory irritation.[11]

Handling Recommendations:


- Use in a well-ventilated area.[11][12]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
- Avoid breathing dust.[11]

- Wash hands thoroughly after handling.[2][12]

Storage:

- Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11][12]
- Keep away from incompatible materials such as strong oxidizing agents.[2]

Safety & Handling Workflow

[Click to download full resolution via product page](#)

Caption: Core safety and handling workflow for laboratory use.

Conclusion

2-(4-Bromophenyl)-2-methylpropanoic acid is more than just a chemical intermediate; it is an enabling molecule for the synthesis of important modern medicines. A thorough understanding of its properties, coupled with the application of refined, selective synthesis protocols, is critical for any research or development program that utilizes it. The emphasis on high-purity production directly impacts the quality and safety of the final active pharmaceutical

ingredient, making the principles outlined in this guide essential for success in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 2. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | ChemsrC [chemsrc.com]
- 3. 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 4. 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6 [chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reignpharma.com [reignpharma.com]
- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Bromophenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020217#2-4-bromophenyl-2-methylpropanoic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com